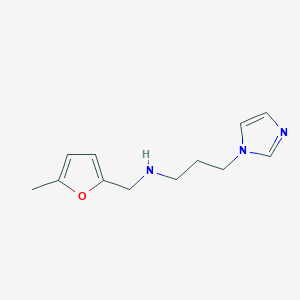

(3-乙氧基-丙基)-(苯基-吡啶-4-基-甲基)-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

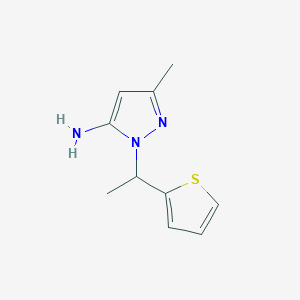

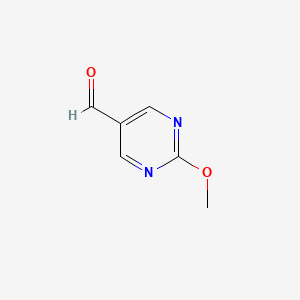

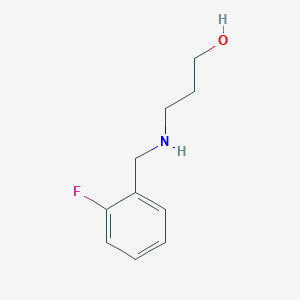

The compound of interest, (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine, is a derivative of pyridine with potential applications in the field of organic chemistry. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, molecular structure, and properties of related pyridine derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. For instance, the synthesis of tris((6-phenyl-2-pyridyl)methyl)amine derivatives with enhanced solubility was accomplished by introducing substituents that improve solubility in organic and aqueous solvents . Similarly, the synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives was performed using ultrasound-mediated condensation, which offers advantages such as shorter reaction times and higher yields . These methods suggest that the synthesis of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine could potentially be optimized by employing similar strategies to improve yield and efficiency.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the orientation of substituent groups around the pyridine ring. For example, the bis-amide derivative discussed in one of the papers has a pyridine ring oriented at specific dihedral angles with respect to the phenyl rings, which is crucial for the compound's properties . This information is relevant for understanding the molecular structure of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine, as the spatial arrangement of its substituents will influence its reactivity and interactions.

Chemical Reactions Analysis

The reactivity of pyridine derivatives is influenced by the substituents attached to the pyridine core. The papers provided do not directly address the chemical reactions of the compound , but they do highlight the reactivity of similar compounds. For example, the interaction of tris((6-phenyl-2-pyridyl)methyl)amine derivatives with metal ions like Zn(2+) and Cu(2+) was investigated, revealing significant changes in fluorescence properties upon binding . This suggests that (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine may also exhibit interesting reactivity with metal ions, which could be explored in further studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are closely related to their molecular structure. The fluorescence properties of the zinc complexes of the soluble ligands derived from tris((6-phenyl-2-pyridyl)methyl)amine were studied, showing a pronounced red shift and enhanced fluorescence upon metal ion coordination . This indicates that the physical and chemical properties of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine could also be modulated by its interaction with metal ions, which may be of interest for applications in sensing or catalysis.

科学研究应用

在金属配合物和荧光特性中的应用

三((6-苯基-2-吡啶基)甲基)胺与 (3-乙氧基-丙基)-(苯基-吡啶-4-基-甲基)-胺在结构上相似,该化合物已因其金属离子亲和力和荧光特性而受到研究。该化合物的衍生物在有机溶剂和水溶液中表现出更高的溶解度。研究表明,这些衍生物的锌配合物中的疏水腔在衍生化后仍保持其结构。值得注意的是,在某些溶剂中向这些配体中添加 Zn(2+) 离子会导致荧光发射显着偏移和增强,表明在基于金属离子相互作用的传感或信号传导中具有潜在应用 (Liang 等人, 2009).

在聚合物太阳能电池中的应用

一种结构相似的化合物 (PCBDAN),它是一种基于胺的醇溶性富勒烯衍生物,已被用作聚合物太阳能电池中的受体和阴极界面材料。该研究表明,PCBDAN 的高电子迁移率和在太阳能电池中的成功应用突出了其在提高纳米结构有机太阳能电池效率方面的潜力 (Lv 等人, 2014).

在合成化学中的应用

已合成相关化合物并将其用作各种含氮化合物的中间体。这些合成的中间体在反应中表现出多功能性,表明这些化合物有可能用于广泛的合成应用,可能包括药物或其他生物活性分子的合成 (Dikusar & Kozlov, 2007).

属性

IUPAC Name |

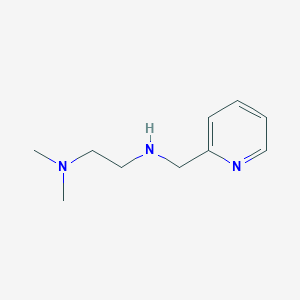

3-ethoxy-N-[phenyl(pyridin-4-yl)methyl]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-2-20-14-6-11-19-17(15-7-4-3-5-8-15)16-9-12-18-13-10-16/h3-5,7-10,12-13,17,19H,2,6,11,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHRQXELOVFXXSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(C1=CC=CC=C1)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501323755 |

Source

|

| Record name | 3-ethoxy-N-[phenyl(pyridin-4-yl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203713 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine | |

CAS RN |

876709-26-1 |

Source

|

| Record name | 3-ethoxy-N-[phenyl(pyridin-4-yl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine](/img/structure/B1306367.png)